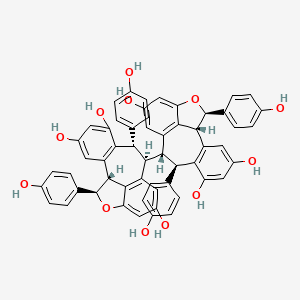
Hopeaphenol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hopeaphenol A is a natural product found in Hopea parviflora, Vateria indica, and Vatica oblongifolia with data available.
Applications De Recherche Scientifique
Antioxidant Properties
Hopeaphenol A, a naturally occurring plant polyphenol composed of resveratrol units, exhibits significant antioxidant activity. It has been tested in various in vitro assays, including free radical scavenging, superoxide anion radical, hydrogen peroxide scavenging, and ferric reducing power. The studies have shown that Hopeaphenol A exhibits substantial antioxidant properties, comparable to those of known antioxidants like quercetin. This makes it a potential natural antioxidant component suitable for use as a food preservative or in nutraceuticals (Subramanian, Raj, Manigandan, & Elangovan, 2015).
Inhibition of Bacterial Virulence
Hopeaphenol A has been identified as an inhibitor of Type III secretion systems (T3SSs) in Gram-negative pathogens such as Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Targeting bacterial virulence, such as the T3SS utilized by many clinically relevant gram-negative pathogens, is a novel strategy to counteract bacterial infections, especially in the context of increasing antibiotic resistance. Hopeaphenol A exhibits micromolar activity towards the T3SSs in these pathogens, demonstrating its potential as a virulence-blocking compound (Zetterström et al., 2013).
Antimicrobial Properties
Hopeaphenol A and its derivatives have shown moderate activity against methicillin-resistant Staphylococcus aureus and Mycobacterium smegmatis. This indicates its potential application in developing antimicrobial agents, which is particularly crucial in the face of increasing antibiotic resistance (Zgoda-Pols, Freyer, Killmer, & Porter, 2002).
Potential Against SARS-CoV-2 Variants
Hopeaphenol A has been identified as a potent and selective inhibitor of the viral entry of various SARS-CoV-2 variants, including the USA-WA1/2020, B.1.1.7 (United Kingdom variant), and B.1.351 (South Africa variant). It interferes with the binding of the viral spike receptor-binding domain (RBD) to the host ACE2 receptor, a mechanism crucial for viral entry. The efficacy of Hopeaphenol A against these variants and its high selectivity index make it a promising candidate for further investigation as an antiviral agent (Tietjen et al., 2021).
Impact on Mast Cells and Inflammatory Mediator Release
Hopeaphenol A has been documented to inhibit the release of histamine, tumor necrosis factor-α (TNF-α), and leukotrienes from bone marrow-derived mast cells in vitro. This suggests its potential role in managing inflammatory responses, as these mediators are involved in various allergic and inflammatory conditions. The study highlights the anti-inflammatory potential of Hopeaphenol A and its impact on mast cell-mediated immune responses (Bao, 2004).
Anti-hyperlipidemic Effects
Hopeaphenol A has demonstrated the ability to suppress plasma triglyceride elevation in mice and inhibit pancreatic lipase activity, suggesting its potential as an anti-hyperlipidemic agent. Such properties are crucial in the management of conditions like hyperlipidemia and related cardiovascular diseases (Morikawa et al., 2012).
Propriétés
Formule moléculaire |
C56H42O12 |
|---|---|
Poids moléculaire |
906.9 g/mol |
Nom IUPAC |
(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46+,51-,52+,53-,54-,55+,56+/m1/s1 |
Clé InChI |
YQQUILZPDYJDQJ-VHXTUJGLSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@H]9[C@@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Synonymes |
hopeaphenol A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



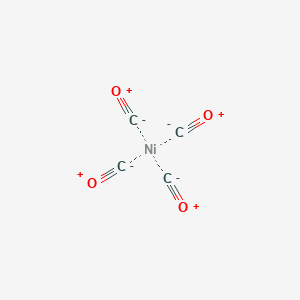
![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)
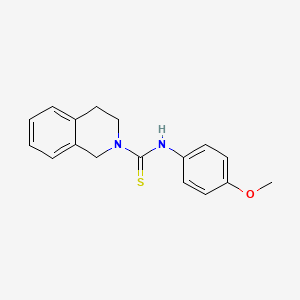
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)

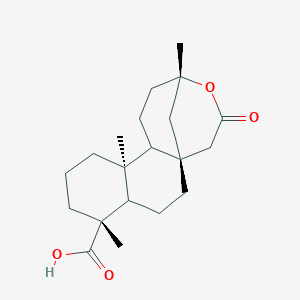
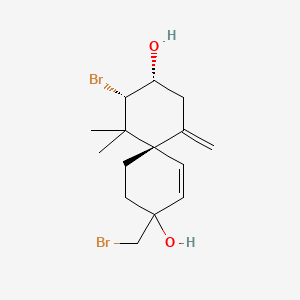

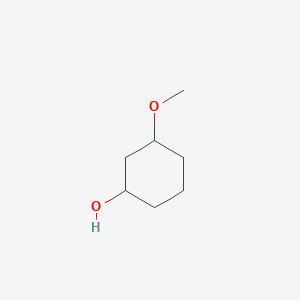
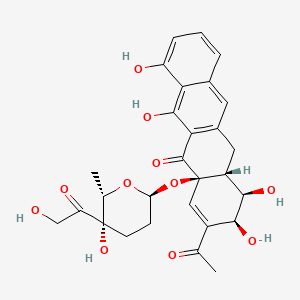
![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)
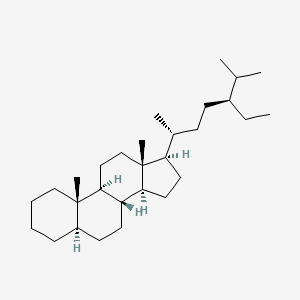
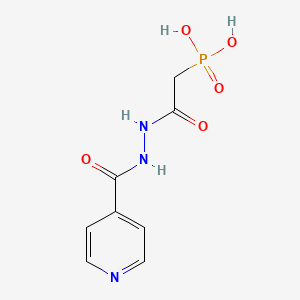
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)